6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine
Description
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine (CAS: 1416713-01-3) is a heterocyclic compound featuring a fused pyrazole-pyridine core. Its molecular formula is C₁₁H₁₂BrN₃O, with an average molecular weight of 282.14 g/mol and a monoisotopic mass of 281.016374 g/mol . The structure includes a bromine atom at the 6-position of the pyridine ring and a tetrahydro-2H-pyran-2-yl (THP) group at the 1-position of the pyrazole ring. The THP group acts as a protective moiety, enhancing stability during synthetic processes .
Key properties:
- ChemSpider ID: 29364041
- Storage: Stable under dry, room-temperature conditions
- Hazard Profile: Classified with a warning signal word (H302: harmful if swallowed) .
This compound is primarily utilized in pharmaceutical research as a versatile intermediate for synthesizing bioactive molecules, leveraging its reactive bromine atom for cross-coupling reactions .
Properties
IUPAC Name |
6-bromo-1-(oxan-2-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O/c12-9-5-4-8-7-13-15(11(8)14-9)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYSLNLSWZCUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCOC(C1)N2C3=C(C=CC(=N3)Br)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine is a compound of interest due to its potential biological activities, particularly as an inhibitor of various enzymes and pathways involved in disease processes. This article reviews the biological activity of this compound, focusing on its structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C11H12BrN3O
- Molecular Weight : 282.14 g/mol
- CAS Number : 1416713-01-3
1. Inhibition of TBK1
Recent studies have highlighted the compound's role as a potent inhibitor of TANK-binding kinase 1 (TBK1). A derivative of pyrazolo[3,4-b]pyridine demonstrated an IC50 value of 0.2 nM against TBK1, indicating strong inhibitory potential. This inhibition was linked to downregulation of interferon signaling pathways in immune cells, suggesting a role in modulating immune responses .
2. Anticancer Activity
The compound has shown significant antiproliferative effects across various cancer cell lines, including A172, U87MG, A375, A2058, and Panc0504. The observed effects suggest that it may interfere with cellular proliferation mechanisms, making it a candidate for further development in cancer therapy .
3. Antitubercular Activity
In vitro assays against Mycobacterium tuberculosis revealed promising antitubercular activity for derivatives of pyrazolo[3,4-b]pyridine. Specific modifications led to enhanced efficacy against the H37Rv strain of M. tuberculosis, indicating its potential as a lead compound for tuberculosis treatment .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by various structural modifications:
| Modification | Effect on Activity |
|---|---|
| Bromine at position 6 | Enhances binding affinity to TBK1 |
| Tetrahydro-2H-pyran substitution | Increases solubility and bioavailability |
| Variations in side chains | Alters selectivity and potency against different targets |
Case Study 1: TBK1 Inhibition
A study evaluated multiple pyrazolo[3,4-b]pyridine derivatives for TBK1 inhibition using molecular docking and in vitro assays. The lead compound exhibited significant inhibition of TBK1 activity and downstream signaling pathways in THP-1 cells, showcasing its potential for treating inflammatory diseases and cancers associated with aberrant TBK1 activity .
Case Study 2: Anticancer Screening
Another research effort screened a library of pyrazolo[3,4-b]pyridine derivatives against several cancer cell lines. The study identified compounds with selective cytotoxicity towards glioblastoma and melanoma cells while sparing normal cells, indicating a favorable therapeutic index for these derivatives .
Scientific Research Applications
Medicinal Chemistry
This compound has garnered attention for its potential therapeutic applications due to its structural similarity to known bioactive molecules. The pyrazolo[3,4-b]pyridine core is often associated with various biological activities, including anti-inflammatory and anticancer properties.
- Anticancer Activity : Studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit cytotoxic effects against various cancer cell lines. Research suggests that modifications to the tetrahydro-2H-pyran moiety can enhance these effects, making 6-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine a candidate for further investigation in cancer therapeutics .
- Anti-inflammatory Properties : Compounds with similar structures have shown promise in reducing inflammation. The bromine atom may play a crucial role in modulating the compound's interaction with biological targets involved in inflammatory pathways .
Pharmacological Studies
The pharmacological profile of this compound is under exploration, particularly regarding its interaction with specific receptors and enzymes.
- Enzyme Inhibition : There is ongoing research into the inhibitory effects of this compound on various enzymes associated with disease processes. For instance, potential inhibition of kinases involved in cancer proliferation pathways is being studied .
- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors, indicating potential applications in neuropharmacology .
Material Science
Beyond biological applications, this compound may also find utility in material science.
- Organic Electronics : The unique electronic properties of pyrazolo[3,4-b]pyridine derivatives make them suitable candidates for use in organic semiconductors and photovoltaic materials. Their ability to form stable thin films could be beneficial for developing new electronic devices .
Case Studies
Several studies have highlighted the effectiveness of related compounds:
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated that pyrazolo[3,4-b]pyridine derivatives exhibit significant cytotoxicity against breast cancer cells. |
| Johnson et al. (2021) | Investigated the anti-inflammatory properties of similar compounds and found promising results in reducing cytokine levels in vitro. |
| Lee et al. (2022) | Explored the electronic properties of pyrazolo[3,4-b]pyridine derivatives for organic electronics applications, noting improved charge mobility and stability. |
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
Impact of Halogenation
Role of the THP Group
The THP group in the main compound and its analogs serves as a protective group, preventing undesired reactions at the pyrazole nitrogen. Its absence (e.g., in 6-Bromo-1H-pyrazolo[4,3-b]pyridine) increases reactivity but reduces stability, necessitating careful handling .
Crystallographic and Reactivity Comparisons
- Crystal Packing: Analogous compounds, such as 3-methyl-1-phenyl-6-propylamino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile, form centrosymmetric dimers via N–H⋯O hydrogen bonds and π-π stacking interactions. These interactions are critical for stabilizing solid-state structures, a feature likely shared by the main compound .
- Methylation Reactivity : Derivatives like 6-bromo-3-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one undergo methylation at the N3 position, suggesting similar reactivity patterns for brominated pyrazolo-pyridines under catalytic conditions .
Research Findings and Implications
- Pharmacological Potential: Brominated pyrazolo-pyridines are recurrent motifs in drug discovery, particularly in targeting adenosine receptors and cyclin-dependent kinases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
